molecular formula C9H13NO B089454 3-Ethylamino-4-methylphenol CAS No. 120-37-6

3-Ethylamino-4-methylphenol

Cat. No. B089454
CAS RN: 120-37-6
M. Wt: 151.21 g/mol
InChI Key: CTGSQPRDMHCIMM-UHFFFAOYSA-N
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Description

3-Ethylamino-4-methylphenol is a chemical compound with notable properties and applications in various fields. The information below excludes its use as a drug and its side effects.

Synthesis Analysis

  • Zinc(II) and copper(II) complexes : The synthesis of complexes involving 2-[(diethylamino)methyl]phenol or 2-[(diethylamino)methyl]-4-methylphenol with Zinc(II) and copper(II) has been explored. This demonstrates the reactivity of similar compounds in coordination chemistry (Connac et al., 1997).

Molecular Structure Analysis

  • Conformational isomerism : The molecular structure of a related compound, (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol, has been investigated, revealing the existence of two conformers, which is significant for understanding the structural dynamics of similar compounds (Albayrak et al., 2012).

Chemical Reactions and Properties

  • Reactivity with metals : Studies have shown that similar aminophenol compounds can form stable complexes with metals like zinc and copper, indicating potential reactivity patterns for 3-Ethylamino-4-methylphenol (Connac et al., 1997).

Physical Properties Analysis

  • Spectroscopic properties : The spectroscopic properties (FT-IR, UV-Vis) of similar compounds have been characterized, providing insights into the physical characteristics that might be expected for 3-Ethylamino-4-methylphenol (Albayrak et al., 2012).

Chemical Properties Analysis

  • Tautomerism and solvent effects : The tautomerism-solvent relationship has been studied in related compounds, indicating how solvent types can influence the structural properties of such compounds. This is crucial for understanding the chemical behavior of 3-Ethylamino-4-methylphenol in different environments (Albayrak et al., 2011).

Scientific Research Applications

  • Complex Formation with Metals : 3-Ethylamino-4-methylphenol has been used to form complexes with metals like Zinc and Copper. These complexes have been studied for their structural properties and potential applications in materials science and catalysis (Connac et al., 1997).

  • pH-Sensitive Probes : Derivatives of 3-Ethylamino-4-methylphenol have been modified to create pH-sensitive probes for biological applications. These probes are valuable in measuring intracellular pH, which is crucial for understanding cellular processes (Rhee, Levy, & London, 1995).

  • Anticonvulsant Activity : Certain derivatives of 3-Ethylamino-4-methylphenol have been synthesized and evaluated for their anticonvulsant properties. This research is significant in the development of new treatments for epilepsy (Eddington et al., 2003).

  • Antioxidant and Anti-Inflammatory Activities : 3-Ethylamino-4-methylphenol derivatives have been studied for their antioxidant and anti-inflammatory properties. These findings are important for developing new therapeutic agents for various inflammatory diseases (Madhavi & Sreeramya, 2017).

  • Anticancer Properties : Schiff bases derived from 3-Ethylamino-4-methylphenol have been synthesized and tested for their anticancer activity. This research contributes to the search for new anticancer drugs (Uddin et al., 2020).

  • Catalysis and Aggregation Studies : The compound has been used to synthesize new metal-free and metallophthalocyanines, which are studied for their catalytic and aggregation behaviors. This research is significant in the field of catalysis and material science (Acar et al., 2012).

  • Chain Transfer Agents in Polymerization : It plays a role as a chain transfer agent in the free radical polymerization of various monomers. Understanding these reactions is crucial for polymer chemistry and engineering (Furuncuoglu et al., 2010).

  • Biodegradation of Pesticides : Studies have shown the role of 3-Ethylamino-4-methylphenol-related compounds in the enhanced biodegradation of certain pesticides. This is important for environmental chemistry and soil science (Singh et al., 2003).

  • Synthesis of Binuclear Metal Complexes : The compound has been utilized in the synthesis of binuclear metal complexes, studied for their structure and magnetic properties. This research is significant for inorganic chemistry and material science (Adams et al., 2003).

  • DNA Interaction and Anticancer Studies : 3-Ethylamino-4-methylphenol derivatives have been investigated for their interaction with DNA and potential anticancer activities. This research is crucial for medicinal chemistry and cancer therapy (Baksi et al., 2007).

Safety And Hazards

3-Ethylamino-4-methylphenol is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Contact with the molten substance may cause severe burns to the skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

3-(ethylamino)-4-methylphenol
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InChI

InChI=1S/C9H13NO/c1-3-10-9-6-8(11)5-4-7(9)2/h4-6,10-11H,3H2,1-2H3
Source PubChem
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InChI Key

CTGSQPRDMHCIMM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)O)C
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Molecular Formula

C9H13NO
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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DSSTOX Substance ID

DTXSID7025269
Record name 3-Ethylamino-4-methylphenol
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Molecular Weight

151.21 g/mol
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Physical Description

3-ethylamino-4-methylphenol is a purple solid. (NTP, 1992)
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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Product Name

3-Ethylamino-4-methylphenol

CAS RN

120-37-6
Record name 3-ETHYLAMINO-4-METHYLPHENOL
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Record name 3-Ethylamino-p-cresol
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Record name Phenol, 3-(ethylamino)-4-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
VHJ Frade, MST Gonçalves, JCVP Moura - Tetrahedron letters, 2006 - Elsevier
… The required 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride 2 was synthesised by the usual procedure involving the treatment of the 3-ethylamino-4-methylphenol with sodium …
Number of citations: 24 www.sciencedirect.com
VHJ Frade, JCVP Moura, MST Gonçalves - 2006 - sciforum.net
… The required nitrosophenol 2 was synthesised using the usual procedure involving treatment of the corresponding 3-ethylamino-4-methylphenol with sodium nitrite in an acid solution. …
Number of citations: 3 sciforum.net
SA Barros, VHJ Frade, JCVP Moura, MST Gonçalves - 2006 - sciforum.net
… The required 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride 1 was synthesised using an usual procedure involving the treatment of 3-ethylamino-4-methylphenol with sodium …
Number of citations: 2 sciforum.net
VHJ Frade, SA Barros, JCVP Moura, MST Gonçalves - Tetrahedron letters, 2007 - Elsevier
… Thus, condensation of 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride 6, synthesised according to the known procedure involving treatment of the 3-ethylamino-4-methylphenol …
Number of citations: 26 www.sciencedirect.com
J Charalambous, RG Rees, TA Thomas, O Carugo… - Polyhedron, 1995 - Elsevier
… To a solution of 3-ethylamino-4-methylphenol (10.0 g, 66 mmol) in methanol (23 cm’) was added … The reaction of 3-ethylamino-4-methylphenol with sodium nitrite in the presence of …
Number of citations: 7 www.sciencedirect.com
BR Raju, DMF Sampaio, PJG Coutinho… - 2012 - pdfs.semanticscholar.org
Ultrasonic irradiation was demonstrated to be an efficient technique for activating various organic transformations, allowing short reaction times, high yields and sometimes good …
Number of citations: 6 pdfs.semanticscholar.org
BR Raju, AIF Dias, PJG Coutinho, MST Gonçalves - 2012 - pdfs.semanticscholar.org
Fluorescent probes for labelling of biomolecules are widely used for various purposes. In this context we have efficiently synthesized a new benzo [a] phenoxazinium chloride …
Number of citations: 5 pdfs.semanticscholar.org
BR Raju, AIF Dias, PJG Coutinho, MST Gonçalves - sciforum.net
Fluorescent probes for labeling of biomolecules are widely used for various purposes. In this context we have efficiently synthesized a new benzo [a] phenoxazinium chloride with the ((3…
Number of citations: 0 sciforum.net
CMA Alves, S Naik, PJG Coutinho, MST Gonçalves - Tetrahedron letters, 2011 - Elsevier
… required 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride 2 was synthesised, using the usual procedure 14 involving treatment of the corresponding 3-ethylamino-4-methylphenol …
Number of citations: 31 www.sciencedirect.com
JCC Ferreira, RPCL Sousa, MJMF Sousa… - Chemistry …, 2020 - mdpi.com
Benzophenoxazine fluorophores, including derivatives of Nile Blue, one of the best known in this family of compounds, have been used as histological stains due to their optical …
Number of citations: 4 www.mdpi.com

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